ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound is a heterocyclic derivative featuring a central 1-methyl-1H-imidazole core substituted at the 5-position with a 4-methoxyphenyl group. The imidazole ring is connected via a sulfanyl-acetamido bridge to an ethyl benzoate moiety. Its synthesis typically involves multi-step reactions, including alkylation, coupling, and cyclization steps, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-5-9-17(10-6-16)24-20(26)14-30-22-23-13-19(25(22)2)15-7-11-18(28-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDKDQUZZGFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The final steps include the attachment of the benzoate ester and the sulfanylacetamido group. Reaction conditions often involve the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can optimize the production process. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzoate ester, leading to different derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution of the methoxy group can introduce new functional groups to the phenyl ring .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's efficacy against various microbial strains. For instance:
- A study evaluated the synthesis and antimicrobial activity of related imidazole derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5.08 µM to 8.16 µM, demonstrating its potential as a broad-spectrum antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| W6 | 5.19 | S. aureus |
| W1 | 5.08 | C. albicans |
| W17 | 4.12 | Cancer cell lines |
Anticancer Applications
The compound has shown promising results in anticancer research:
- In vitro studies demonstrated that derivatives of imidazole, including ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate, exhibited cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). Notably, one derivative displayed an IC50 of 4.12 µM, surpassing the efficacy of standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
Table 2: Anticancer Activity of Selected Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| W17 | 4.12 | HCT116 |
| Standard Drug | 7.69 | HCT116 |
Antitubercular Applications
The compound's potential against tuberculosis has also been explored:
- Research indicates that similar compounds exhibit inhibitory action on vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of Mycobacterium tuberculosis. In vivo studies further validated these findings, suggesting that these compounds could serve as effective antitubercular agents .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. The sulfanylacetamido group may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound is compared below with three closely related analogs from the literature (Table 1):
Key Observations :
- Methoxy Positioning : The target compound’s methoxy group on the phenyl ring (vs. A22’s on benzimidazole) may alter electronic effects and solubility.
- Heterocycle Core : Replacing imidazole with oxadiazole (A24) introduces a more electron-deficient ring, affecting binding interactions.
- Rigidity vs.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group in the target compound may improve target binding in hydrophobic pockets compared to A21’s unsubstituted benzimidazole.
- Crystallographic Validation : Tools like SHELXL (used in small-molecule refinement) and WinGX (for data processing) ensure structural accuracy in analogs, suggesting similar validation methods for the target compound .
- Future Directions : Comparative studies on bioavailability and metabolic stability are needed, leveraging the synthetic flexibility of the sulfanyl-acetamido scaffold .
Biological Activity
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound appears to be mediated through multiple mechanisms:
-
Inhibition of Protein Tyrosine Phosphatases (PTPs) :
- Studies indicate that imidazole derivatives can inhibit PTPs, which play a crucial role in insulin signaling pathways. For instance, a related compound showed improved oral glucose tolerance and enhanced insulin sensitivity in diabetic models by modulating gene expressions involved in insulin signaling such as IRS1, PI3K, and AMPK .
-
Antioxidant Activity :
- The presence of the methoxyphenyl group suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Studies
- Diabetes Management :
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
